molecular formula C10H20N2O3 B2494785 1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone CAS No. 1538673-56-1

1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone

Cat. No. B2494785
CAS RN: 1538673-56-1
M. Wt: 216.281
InChI Key: AEHPTTSXQWTOFK-UHFFFAOYSA-N
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Description

Piperazine derivatives have garnered attention due to their wide range of biological activities and applications in medicinal chemistry. They are synthesized through various methods and exhibit diverse chemical and physical properties that make them valuable for pharmaceutical applications.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-component reactions, including cyclocondensation and refluxing with various catalysts to achieve desired structural frameworks. For instance, a synthesis method using diacetyl, aromatic aldehyde, and piperazin-1-yl ethanamine under specific conditions has been reported for novel derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The structural characterization of piperazine derivatives is typically conducted using spectroscopic methods such as IR, NMR, and mass spectrometry. Crystallography has also been utilized to confirm the three-dimensional structure of certain compounds, providing insights into their molecular configurations and potential for interactions (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including cyclocondensation, and exhibit a range of chemical properties such as antimicrobial activities. Some derivatives have shown excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Scientific Research Applications

Synthesis and Characterization

  • Novel Dihydropyrimidinone Derivatives : A study described the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli synthesis, showcasing an efficient method with good yields. These compounds were synthesized from enaminones prepared by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (Bhat et al., 2018).

Antimicrobial and Antifungal Activities

  • Piperazine Derivatives : Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and showed excellent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajkumar et al., 2014).

Analgesic and Anti-inflammatory Activities

  • Ethanone and Ethanol Derivatives : Research into 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanone and ethanol derivatives revealed higher analgesic activity than aspirin and significant anti-inflammatory effects, without inducing gastric ulceration (Palaska et al., 1993).

Antitumor Activity

  • Triazine Derivatives : A study on 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising anticancer activities against breast cancer cells, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2014).

Electrochemical Synthesis

  • Phenylpiperazine Derivatives : An electrochemical method for synthesizing new phenylpiperazine derivatives was developed, offering a facile and environmentally friendly approach with high atom economy and under ambient conditions (Nematollahi & Amani, 2011).

Future Directions

The future directions for “1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone” could involve further exploration of its potential biological activities, given the activities observed in related compounds . This could include testing against different biological targets and in different disease models.

properties

IUPAC Name

1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(13)12-6-4-11(5-7-12)8-10(14-2)15-3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHPTTSXQWTOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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